molecular formula C19H18O B14570446 Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)- CAS No. 61696-86-4

Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)-

Cat. No.: B14570446
CAS No.: 61696-86-4
M. Wt: 262.3 g/mol
InChI Key: PFNITJVCSFECSF-UHFFFAOYSA-N
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Description

Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)- is a complex organic compound that belongs to the class of cyclopentaindene derivatives These compounds are characterized by their unique fused ring structures, which impart distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclopentadiene with benzyl chloride in the presence of a strong acid can yield the desired compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The exact methods can vary depending on the desired application and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions

Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopent[a]indene-8a(1H)-carboxylic acid, while reduction can produce cyclopent[a]indene-8a(1H)-methanol .

Scientific Research Applications

Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s structure allows it to fit into active sites and modulate the activity of these targets, leading to various biochemical outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopent[a]indene-8a(1H)-carboxylic acid
  • Cyclopent[a]indene-8a(1H)-methanol
  • Cyclopent[a]indene-8a(1H)-methylamine

Uniqueness

Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)- stands out due to its phenylmethyl group at the 8a position, which imparts unique reactivity and potential for diverse applications. This structural feature differentiates it from other cyclopentaindene derivatives and enhances its utility in various fields .

Properties

CAS No.

61696-86-4

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

3a-benzyl-1,2,3,8b-tetrahydrocyclopenta[a]inden-4-one

InChI

InChI=1S/C19H18O/c20-18-16-10-5-4-9-15(16)17-11-6-12-19(17,18)13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2

InChI Key

PFNITJVCSFECSF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=CC=CC=C3C(=O)C2(C1)CC4=CC=CC=C4

Origin of Product

United States

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